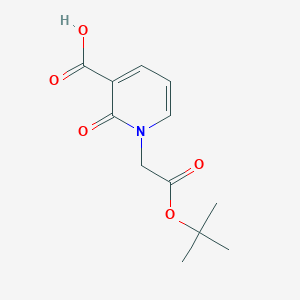![molecular formula C22H26N4O4S B2480800 1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034452-56-5](/img/structure/B2480800.png)
1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including cyclization reactions, condensation, and the use of specific reagents to introduce various functional groups. For instance, the cyclization reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with aminobenzamide analogs has been shown to produce heterocyclic molecules, a method that could be adapted for synthesizing the title compound (Kurihara et al., 1980). Additionally, the condensation of substituted phenyl phosphoro dichloridates with specific synthons can lead to the formation of compounds with benzodioxophosphole-tetrazol-thiophene-2-carboxamides, indicating a possible pathway for the synthesis of similar complex compounds (Talupur et al., 2021).
Molecular Structure Analysis
Understanding the molecular structure of the title compound involves spectroscopic methods and computational modeling. Studies on related molecules highlight the use of NMR, IR, and mass spectral studies for structural elucidation. For example, detailed characterization of substituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives provided insights into their stereochemistry and molecular interactions, which are critical for comprehending the structure of similar compounds (Nural et al., 2018).
Chemical Reactions and Properties
The chemical behavior of the title compound can be inferred from reactions of structurally related molecules. For instance, reactions involving oxidative dimerization of thioamides to generate thiadiazoles suggest potential reactivity patterns that could be applicable to our compound of interest (Patil et al., 2009). Such reactions are crucial for understanding the chemical properties and potential reactivity of the compound.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their application and handling. The solubility and thermal properties of related polyamides, for example, provide a basis for predicting the behavior of the title compound in various solvents and under different temperature conditions (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, acid-base behavior, and potential for undergoing specific types of chemical reactions, are pivotal for the application of the compound in synthesis and drug development. The study on the synthesis and antibacterial activity of novel compounds provides insights into the antimicrobial potential and chemical reactivity of structurally related compounds, which could be extrapolated to understand the chemical properties of our compound of interest (Nural et al., 2018).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-15-8-9-18(12-16(15)2)25-14-17(13-21(25)27)22(28)23-10-11-26-20-7-5-4-6-19(20)24(3)31(26,29)30/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRXIMZYHUZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)







![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)

